5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-1,3-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOIWGDTWAGEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016842-99-1 | |
| Record name | 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Bromination of Pyrazolo[3,4-b]pyridine Derivatives
One common method involves the bromination of pre-synthesized 1,3-dimethylpyrazolo[3,4-b]pyridine derivatives. This approach uses brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
- Start with 1,3-dimethylpyrazolo[3,4-b]pyridine as the core structure.
- React the compound with NBS in a polar aprotic solvent (e.g., acetonitrile or DMF) at room temperature.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Purify the resulting product using column chromatography.
- This method ensures selective bromination at the 5-position due to electronic and steric factors.
- Typical yields range between 70% and 85% depending on reaction conditions and purification efficiency.
Cyclization Approach Using Brominated Precursors
This method involves constructing the pyrazolo[3,4-b]pyridine core from brominated precursors through cyclization reactions.
- Use a brominated pyridine derivative as the starting material.
- React it with hydrazine derivatives under reflux in ethanol or another polar solvent.
- The cyclization process forms the pyrazole ring while retaining the bromine substituent at position 5.
- High regioselectivity for bromine placement.
- Straightforward reaction conditions suitable for scaling up.
Yields: Typically range from 60% to 80%.
One-Pot Synthesis via Modified Japp–Klingemann Reaction
A more recent protocol employs a one-pot approach combining azo-coupling and cyclization steps to synthesize pyrazolo[3,4-b]pyridines with functionalized groups like bromine.
- Start with a suitable nitropyridine derivative.
- Perform an azo-coupling reaction with arenediazonium salts in an organic solvent.
- Cyclize the intermediate using hydrazine hydrate or similar nucleophiles.
- Introduce bromine functionality either during or after cyclization using NBS or elemental bromine.
- The reaction proceeds through nucleophilic substitution (SNAr) followed by intramolecular cyclization.
- Bromination occurs selectively at position 5 due to steric and electronic effects.
- Combines multiple steps into a single procedure, reducing reaction time and improving overall efficiency.
- Yields are typically in the range of 75%–90%.
Bromination Using Halogen Exchange Reactions
Another method utilizes halogen exchange reactions where a pre-halogenated pyrazolo[3,4-b]pyridine undergoes substitution to introduce bromine.
- Use an iodinated pyrazolo[3,4-b]pyridine as the starting material.
- Treat it with a brominating agent such as copper(I) bromide (CuBr) in an organic solvent like acetonitrile.
- Isolate and purify the product through crystallization or chromatography.
- High selectivity for bromine substitution.
- Minimal side reactions due to mild conditions.
Comparative Analysis of Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Bromination of Pyrazolo Core | NBS in DMF/acetonitrile | 70–85 | Simple, selective |
| Cyclization from Brominated Precursors | Hydrazine derivatives in reflux ethanol | 60–80 | Regioselective, scalable |
| One-Pot Japp–Klingemann Reaction | Arenediazonium salts + NBS | 75–90 | Time-efficient, high yield |
| Halogen Exchange | CuBr in acetonitrile | ~80 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted pyrazolo[3,4-b]pyridine derivative.
Scientific Research Applications
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancers.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been studied as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of TRKs can lead to reduced cancer cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7)
- Structure : Differs by an ester group (-COOEt) at position 3.
- Synthesis : Synthesized via bromination of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methyl ester, followed by hydrolysis .
- Applications : Intermediate in drug discovery, particularly for kinase inhibitors.
| Property | 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate |
|---|---|---|
| Molecular Formula | C₈H₈BrN₃ | C₉H₈BrN₃O₂ |
| Molecular Weight (g/mol) | 226.08 | 270.08 |
| Key Functional Group | -CH₃ (positions 1,3) | -COOEt (position 3) |
| CCS [M+H]⁺ (Ų) | 158.8 | Not reported |
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 893722-46-8)
- Structure : Chlorine replaces the 3-methyl group.
- Physicochemical Properties :
- Applications : Used in cross-coupling reactions for functionalization.
Hybrids with Triazole Moieties
Example: 5-Bromo-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine (Compound 21 in ):
- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) links the triazole to the pyrazolo-pyridine core.
- Key Spectral Data :
Pyrrolo[2,3-b]pyridine Derivatives
Example: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde ():
- Structural Difference : Replaces pyrazole with pyrrole, altering electronic properties.
- Synthesis : Synthesized via Vilsmeier-Haack reaction (67% yield) .
- Applications : Intermediate for Suzuki-Miyaura couplings to introduce aryl groups .
Substituted Pyrazolo[3,4-b]pyridines with Cardiotonic Activity
Example: 5-(3-Ethyl-4-pyridinyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine ():
- Synthesis: Condensation of α-(3-ethyl-4-pyridinyl)-β-dimethylaminoacrolein with 5-amino-1,3-dimethyl-1H-pyrazole.
- Activity : Demonstrates phosphodiesterase III inhibition, enhancing cardiac contractility .
Biological Activity
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom at the 5-position and two methyl groups at the 1 and 3 positions of the pyrazole ring. Its molecular formula is with a molecular weight of approximately 216.06 g/mol. This unique structure allows it to participate in various biochemical interactions.
This compound has been identified as an inhibitor of tropomyosin receptor kinases (TRKs), which play a critical role in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, inhibiting their activity and affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition has been linked to reduced proliferation in cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Cellular Effects
The compound influences various cellular processes:
- Inhibition of Cancer Cell Proliferation : Studies indicate that it effectively inhibits the growth of certain cancer cell lines through modulation of critical signaling pathways .
- Antimicrobial Activity : Research has shown moderate antimicrobial activity against specific bacterial and fungal strains, indicating potential as an antimicrobial agent .
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation in MCF-7 and HCT-116 cells. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in tumor growth .
Case Study 2: Enzyme Inhibition
In another study, the compound was evaluated for its inhibitory effects on cytochrome P450 enzymes (CYP). This inhibition suggests that it may affect drug metabolism and pharmacokinetics when co-administered with other medications .
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
Q & A
Advanced Question
- Antileishmanial Activity : 3'-Diethylaminomethyl substituents enhance activity (IC = 0.12–0.39 µM) by improving hydrophobic interactions and membrane permeability. QSAR models highlight log P and steric parameters (e.g., Sterimol L/B2) as critical .
- Antimicrobial Activity : Para-methyl or chloro substituents on phenyl rings reduce potency, while electron-withdrawing groups improve activity against P. aeruginosa and E. coli .
- Kinase Inhibition : FGFR1 inhibition correlates with 1H-pyrazolo[3,4-b]pyridine scaffolds bearing electron-deficient aryl groups at C3 and C6 .
What safety considerations are critical when handling brominated pyrazolo[3,4-b]pyridines?
Basic Question
- Toxicity : Limited data exist, but brominated heterocycles may release HBr under heat. Use fume hoods and PPE (gloves, goggles).
- Stability : Avoid exposure to strong oxidizers or high temperatures. Store in inert atmospheres (N or Ar) at –20°C .
How do pyrazolo[3,4-b]pyridine derivatives act as FGFR kinase inhibitors?
Advanced Question
These compounds bind to the ATP pocket of FGFR1 via hydrogen bonds with the hinge region (e.g., N–H of pyrazole to Ala564). Substituents at C3 (e.g., 4-fluorophenyl) enhance selectivity over VEGFR2. In vivo studies in H1581 xenografts show tumor regression (TGI >70%) at 50 mg/kg doses .
What mechanisms underlie the antileishmanial activity of 4-anilino-pyrazolo[3,4-b]pyridines?
Advanced Question
Active derivatives disrupt mitochondrial membrane potential in Leishmania amazonensis promastigotes. Molecular modeling suggests structural mimicry of amodiaquine, targeting cytochrome b reductase. Log P values (2.5–3.5) optimize cellular uptake and target engagement .
How are quantum chemical studies applied to predict nonlinear optical (NLO) properties?
Advanced Question
DFT calculations (e.g., B3LYP/6-311++G(d,p)) determine hyperpolarizability (β) and dipole moments. For HMBPP , a pyrazolo[3,4-b]pyridine derivative, high β values (~1.5 × 10 esu) suggest potential in optoelectronics. Thermodynamic studies (ΔG, ΔH) further validate stability .
What computational strategies optimize pyrazolo[3,4-b]pyridine-based drug candidates?
Advanced Question
- Docking : AutoDock or Glide models predict binding modes to kinases (e.g., FGFR1) or parasitic enzymes.
- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns).
- QSAR : Hansch analysis links substituent hydrophobicity (π) and molar refractivity (MR) to bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
